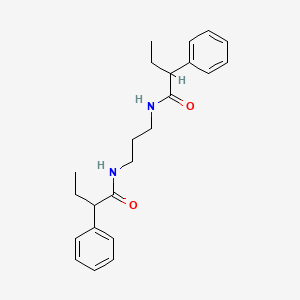
N,N'-1,3-propanediylbis(2-phenylbutanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,3-propanediylbis(2-phenylbutanamide), also known as PPBA, is a synthetic compound that belongs to the class of amides. It has been widely studied for its potential applications in the field of pharmacology and drug discovery. PPBA is a chiral compound that exists in two enantiomeric forms, (R)-PPBA and (S)-PPBA.
Mecanismo De Acción
The exact mechanism of action of N,N'-1,3-propanediylbis(2-phenylbutanamide) is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N,N'-1,3-propanediylbis(2-phenylbutanamide) increases the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
N,N'-1,3-propanediylbis(2-phenylbutanamide) has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N,N'-1,3-propanediylbis(2-phenylbutanamide) has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N,N'-1,3-propanediylbis(2-phenylbutanamide) has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-1,3-propanediylbis(2-phenylbutanamide) has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time. However, N,N'-1,3-propanediylbis(2-phenylbutanamide) has some limitations for lab experiments. It is a chiral compound, which means that it exists in two enantiomeric forms. This can complicate experiments that require the use of a specific enantiomer. In addition, N,N'-1,3-propanediylbis(2-phenylbutanamide) has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N,N'-1,3-propanediylbis(2-phenylbutanamide). One direction is the investigation of its potential use as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is the study of its mechanism of action, which is not fully understood. Further research is also needed to determine the optimal dosage and administration of N,N'-1,3-propanediylbis(2-phenylbutanamide) for therapeutic use. Finally, the development of new synthesis methods for N,N'-1,3-propanediylbis(2-phenylbutanamide) could improve its availability and reduce its cost.
Métodos De Síntesis
N,N'-1,3-propanediylbis(2-phenylbutanamide) can be synthesized through a multistep process involving the reaction of 2-phenylbutyric acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3-propanediamine. The product obtained is then treated with acetic anhydride to yield N,N'-1,3-propanediylbis(2-phenylbutanamide). The overall yield of the synthesis process is around 40%.
Aplicaciones Científicas De Investigación
N,N'-1,3-propanediylbis(2-phenylbutanamide) has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N,N'-1,3-propanediylbis(2-phenylbutanamide) has also been investigated for its potential use as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
2-phenyl-N-[3-(2-phenylbutanoylamino)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-20(18-12-7-5-8-13-18)22(26)24-16-11-17-25-23(27)21(4-2)19-14-9-6-10-15-19/h5-10,12-15,20-21H,3-4,11,16-17H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWQFUDYSZEKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCNC(=O)C(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-propane-1,3-diylbis(2-phenylbutanamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5145583.png)
![2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5145590.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145599.png)
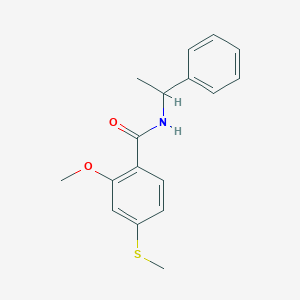
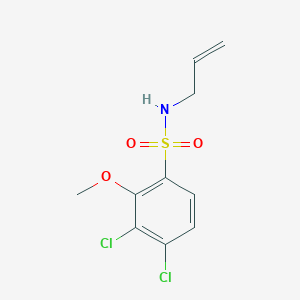
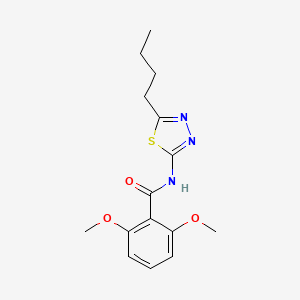
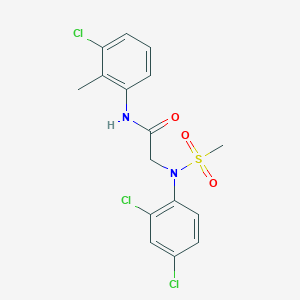
![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)

![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)